REACTION_CXSMILES
|
C[Mg]Br.[N:4]1(C(OC(C)(C)C)=O)[CH2:9][CH2:8][CH2:7][CH:6](C(OCC)=O)[CH2:5]1.[C:22]([OH:28])([C:24](F)(F)F)=O.[CH2:29](Cl)[Cl:30]>C(OCC)C.C1COCC1>[ClH:30].[NH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:22]([OH:28])([CH3:29])[CH3:24])[CH2:5]1 |f:6.7|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
N1(CC(CCC1)C(=O)OCC)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly quenched with NH3Cl solution (10 mL, 3M)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
WAIT
|
Details
|
the reaction was left at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc
|
Type
|
CUSTOM
|
Details
|
HCl was bubbled through the solution in a gentle stream for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried in vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolution in EtOAc (100 mL)
|
Type
|
STIRRING
|
Details
|
stirring for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
yielded the solid product, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to produce white crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CC(CCC1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Mg]Br.[N:4]1(C(OC(C)(C)C)=O)[CH2:9][CH2:8][CH2:7][CH:6](C(OCC)=O)[CH2:5]1.[C:22]([OH:28])([C:24](F)(F)F)=O.[CH2:29](Cl)[Cl:30]>C(OCC)C.C1COCC1>[ClH:30].[NH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:22]([OH:28])([CH3:29])[CH3:24])[CH2:5]1 |f:6.7|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
N1(CC(CCC1)C(=O)OCC)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
slowly quenched with NH3Cl solution (10 mL, 3M)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
WAIT
|
Details
|
the reaction was left at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in EtOAc
|
Type
|
CUSTOM
|
Details
|
HCl was bubbled through the solution in a gentle stream for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried in vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolution in EtOAc (100 mL)
|
Type
|
STIRRING
|
Details
|
stirring for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
yielded the solid product, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to produce white crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.N1CC(CCC1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |